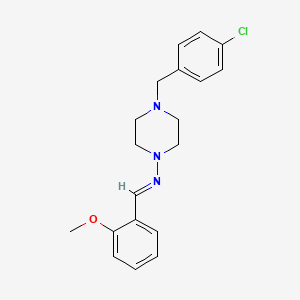![molecular formula C20H22N6O B5549106 5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)
5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have attracted interest due to their diverse biological activities and potential therapeutic applications. The compound falls within this category, characterized by its unique substitutions which may impact its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves multi-step reactions, starting from simple precursors to achieve the desired structural complexity. For instance, Ivachtchenko et al. (2013) discuss the synthesis of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines, highlighting the importance of substituent groups in achieving antagonist activity towards serotonin 5-HT6 receptors (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013). Similar synthetic strategies may be applicable to the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including the arrangement of substituent groups, significantly influences their chemical and physical properties. Wu et al. (2005) investigated the molecular structures of related compounds, revealing insights into the intramolecular interactions that can stabilize the molecule (Wu, Zhu, Li, Li, Ren, Li, & Yang, 2005).
科学的研究の応用
Synthesis and Characterization
This compound, along with its derivatives, has been extensively studied for its synthesis and characterization. Studies have reported the synthesis of related pyrazole derivatives through various chemical reactions, focusing on the identification of antitumor, antifungal, and antibacterial pharmacophore sites. These compounds have been synthesized and identified using techniques such as FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Theoretical physical and chemical properties calculations have also been performed to understand their biological activity against breast cancer and microbes (Titi et al., 2020).
Biological Activity
The synthesized pyrazole and pyrazolopyrimidine derivatives exhibit significant biological activities. They have shown potential in antimicrobial and anticancer applications. For instance, certain pyrazolo[1,5-a] pyrimidine derivatives have demonstrated excellent antioxidant activities, comparable to that of Vitamin C, and have displayed activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Şener et al., 2017). Another study highlighted the antimicrobial and insecticidal potential of pyrimidine-linked pyrazole heterocyclics, indicating their significance in developing new agents for combating infectious diseases and pests (Deohate & Palaspagar, 2020).
Antitumor and Anti-inflammatory Applications
Research has also focused on the antitumor and anti-inflammatory properties of pyrazolopyrimidine derivatives. Novel series of these compounds have been synthesized and tested for cytotoxic activities against various cancer cell lines, revealing promising results in the fight against cancer. Some compounds have exhibited higher activity than reference drugs in anticancer assays, indicating their potential as therapeutic agents (Rahmouni et al., 2016). Additionally, certain derivatives have shown significant anti-inflammatory activity without ulcerogenic effects, positioning them as potential candidates for safer anti-inflammatory medications (Auzzi et al., 1983).
特性
IUPAC Name |
5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-5-16-11-18(26-19(21-16)13(2)14(3)24-26)25(4)12-17-22-23-20(27-17)15-9-7-6-8-10-15/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBRJUHKIHYWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)N(C)CC3=NN=C(O3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)
![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)
![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)
![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)